molecular formula C16H23NO4 B3029510 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid CAS No. 683218-94-2

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid

Cat. No.: B3029510
CAS No.: 683218-94-2
M. Wt: 293.36
InChI Key: JJPHGZYHLDUGOU-UHFFFAOYSA-N
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Description

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid (CAS: 886364-72-3) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with the molecular formula C₁₇H₂₅NO₄ and a molecular weight of 307.38 g/mol . It features a propionic acid backbone substituted with a methylaminomethyl group, a p-tolyl (4-methylphenyl) group, and a Boc-protected amine. The compound is classified under β- and other amino acids, highlighting its structural relevance in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHGZYHLDUGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661428
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683218-94-2
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of peptides and other complex molecules. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is used to investigate protein interactions and functions. Industrial applications include its use in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites of the molecule. The aminomethyl and p-tolyl groups contribute to the compound’s reactivity and interaction with other molecules. The pathways involved in its action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Key Properties :

  • Purity : 98–99% (industrial/pharma grades) .
  • Storage : Stable at room temperature .
  • Applications : Used in fine chemicals and as a pharmaceutical intermediate, likely for designing bioactive molecules due to its hydrophobic p-tolyl group and protected amine .

Comparison with Similar Compounds

Below is a detailed comparison of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid with structurally or functionally related compounds.

Structural Analogues with Aromatic Substituents

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₁₇H₂₅NO₄ 307.38 Boc-protected amine, p-tolyl, methylaminomethyl Pharma intermediates, peptide synthesis
2-Aminopropyl-3-indole-propionic acid derivatives Varies Varies Indole ring, unprotected amine Potential CNS drug candidates (e.g., serotonin analogs)
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid C₁₄H₁₆FN₂O₄ 307.29 Boc-protected amine, 6-fluoroindolyl Targeted fluorinated bioactive molecules

Key Differences :

  • The Boc protection in the target compound improves amine stability during synthesis compared to unprotected amines in indole derivatives .

PEG-Modified Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic Acid C₁₂H₂₃NO₆ 277.31 Boc-protected amine, PEG-like chain Solubility enhancement, drug delivery systems

Key Differences :

  • The PEG-like chain in N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid increases hydrophilicity, making it suitable for improving solubility in aqueous formulations. In contrast, the p-tolyl group in the target compound prioritizes lipophilicity .
  • Molecular weight differences (277.31 vs. 307.38 g/mol) reflect the trade-off between hydrophilic modifications and aromatic bulk .

Biological Activity

2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid (CAS Number: 683218-94-2) is an amino acid derivative characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protective group. This compound has garnered attention in organic synthesis and potential pharmaceutical applications, although specific data regarding its biological activity is somewhat limited.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₃NO₄, with a molecular weight of approximately 293.36 g/mol. The compound features a propionic acid backbone, an aminomethyl group at the second position, and a p-tolyl group at the third position. The presence of the Boc group serves as a protective element in various synthetic pathways, facilitating the formation of more complex molecules.

Potential Biological Mechanisms

  • Lipophilicity and Membrane Permeability : The p-tolyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability in biological systems.
  • Amino Acid Derivative Properties : Compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and analgesic effects. This suggests that this compound could also possess similar activities.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Boc-amino)-2-(4-methylbenzyl)propanoic acidSimilar Boc protectionOften used in peptide synthesis
4-(Boc-amino)-3-methylbutanoic acidDifferent alkyl chainExhibits different solubility properties
N-Boc-L-leucineNatural amino acid derivativeNaturally occurring; widely used in peptide synthesis

These compounds illustrate variations in side chains and functional groups that can influence their biological activity and application potential.

Research Findings and Case Studies

While specific case studies on this compound are scarce, research into related compounds provides insights into its potential applications:

  • Drug Development : The compound's role as a precursor in drug development highlights its importance in creating novel therapeutic agents. Investigations into its interactions with biological systems are essential for understanding pharmacological properties.
  • Binding Affinity Studies : Interaction studies typically focus on binding affinities with various biological targets. Such studies help elucidate the compound's potential therapeutic effects and mechanisms of action.
  • Cytokine Release Studies : Similar compounds have been evaluated for their effects on cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMC). These studies indicate that certain derivatives can modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc-protected aminomethyl group in 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., NaHCO₃ or DMAP in THF/DCM). For sterically hindered substrates like 3-p-tolyl-propionic acid derivatives, slow addition of Boc anhydride at 0–5°C improves regioselectivity. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) removes unreacted reagents .
  • Key Data : Boc protection efficiency can exceed 85% under optimized conditions, confirmed by <sup>1</sup>H NMR (disappearance of -NH2 signals at δ 1.5–2.0 ppm) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : <sup>13</sup>C NMR to confirm Boc-group presence (δ 80–85 ppm for tert-butyl carbons; δ 155–160 ppm for carbonyl).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z calculated for C17H24NO4).
  • HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

Q. What experimental conditions destabilize the Boc group in this compound?

  • Methodological Answer : The Boc group is labile under:

  • Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (20–50% v/v) cleaves the Boc group within 1–2 hours at RT.
  • High Temperatures : Prolonged heating (>60°C) in polar aprotic solvents (e.g., DMF) induces partial deprotection.
    • Recommendation : Monitor reactions via TLC (Rf shift) or inline IR spectroscopy (loss of carbonyl stretch at ~1680 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

  • Methodological Answer : Enantiomeric purity is critical for chiral applications. Strategies include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with n-hexane/isopropanol (95:5) to separate enantiomers. Retention time differences >2 minutes indicate resolvable impurities .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures, achieving >90% ee .
    • Data Contradiction Note : Some reports suggest poor enzymatic activity for bulky aryl groups (e.g., p-tolyl); iterative screening of enzyme-substrate pairs is advised .

Q. What analytical approaches address conflicting spectral data for this compound in polar solvents?

  • Methodological Answer : Solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl3) can obscure signals. Mitigate by:

  • Variable Temperature NMR : Heat to 50–60°C to reduce aggregation in DMSO.
  • COSY/HSQC : Resolve overlapping proton/carbon signals via 2D correlation spectroscopy .
    • Case Study : In CDCl3, the p-tolyl methyl protons (δ 2.3 ppm) may overlap with Boc methyls; deuterated acetone (acetone-d6) provides better separation .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model:

  • Carboxylic Acid Activation : Energy barriers for HATU/DIPEA-mediated activation (key intermediates: O-acylisourea).
  • Steric Effects : The p-tolyl group’s spatial hindrance reduces coupling efficiency by ~30% compared to phenyl analogs (B3LYP/6-31G* level) .
    • Validation : Compare computed activation energies with experimental yields (e.g., 70% yield correlates with ΔG<sup>‡</sup> ≈ 18 kcal/mol) .

Safety & Handling

Q. What precautions minimize health risks during handling of this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for weighing and reactions.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Air Monitoring : OSHA-recommended airborne exposure limits (PEL/TWA) apply; collect area samples during large-scale synthesis .
    • Emergency Protocols : Immediate shower/eye wash if skin/eye contact occurs; avoid acetone for decontamination (may enhance dermal absorption) .

Applications in Drug Development

Q. How does the p-tolyl group influence this compound’s bioactivity in protease inhibition studies?

  • Methodological Answer : The p-tolyl moiety enhances hydrophobic interactions with enzyme active sites (e.g., HIV-1 protease).

  • SAR Studies : Compare IC50 values against analogs with phenyl, naphthyl, or halogenated aryl groups.
  • Crystallography : Co-crystal structures (PDB) reveal π-π stacking with Phe residues in catalytic pockets .
    • Data Gap : Limited solubility in aqueous buffers (logP ~2.8) may require PEG-based formulations for in vivo assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid
Reactant of Route 2
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2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid

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